2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a thiazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide typically involves multiple steps. One common method includes the reaction of 2-phenylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(1,3-thiazol-2-ylsulfamoyl)aniline under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group will produce the corresponding amine.
Scientific Research Applications
2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with microbial cell wall synthesis or enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- **2-phenyl-N-[4-(1,3-thiazol-2-ylamino)sulfonyl]phenyl]cyclopropanecarboxamide
- **2-(phenylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Uniqueness
2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide is unique due to the presence of both a cyclopropane ring and a thiazole ring in its structure
Properties
Molecular Formula |
C19H17N3O3S2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H17N3O3S2/c23-18(17-12-16(17)13-4-2-1-3-5-13)21-14-6-8-15(9-7-14)27(24,25)22-19-20-10-11-26-19/h1-11,16-17H,12H2,(H,20,22)(H,21,23) |
InChI Key |
IZTOXBAVGARGNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.